Cas no 893200-97-0 ((E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide)
(E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide
- Z449719452
- EN300-18193089
- 893200-97-0
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- Inchi: 1S/C24H24N4O3/c1-16(2)31-21-12-10-18(11-13-21)14-19(15-25)23(29)26-22-17(3)27(4)28(24(22)30)20-8-6-5-7-9-20/h5-14,16H,1-4H3,(H,26,29)/b19-14+
- InChI Key: DBDZVGUNVBQHDN-XMHGGMMESA-N
- SMILES: O=C1C(=C(C)N(C)N1C1C=CC=CC=1)NC(/C(/C#N)=C/C1C=CC(=CC=1)OC(C)C)=O
Computed Properties
- Exact Mass: 416.18484064g/mol
- Monoisotopic Mass: 416.18484064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 793
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 85.7Ų
(E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18193089-0.05g |
893200-97-0 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide
Introduction to (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide (CAS No. 893200-97-0)
(E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide (CAS No. 893200-97-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as a cyano-substituted pyrazole derivative, is characterized by its unique structural features and biological activities, making it a subject of extensive research in both academic and industrial settings.
The molecular structure of (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide consists of a cyano group, a pyrazole ring, and a substituted phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The cyano group is known for its electron-withdrawing effect, which can influence the reactivity and stability of the compound. The pyrazole ring is a common scaffold in medicinal chemistry due to its ability to modulate various biological targets, including enzymes and receptors. The substituted phenyl group adds further complexity and can enhance the compound's lipophilicity and bioavailability.
Recent studies have highlighted the potential of (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide as an anti-inflammatory agent. In vitro and in vivo experiments have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide has also been investigated for its antioxidant activity. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative damage. This dual mechanism of action—anti-inflammatory and antioxidant—makes it a valuable candidate for multifaceted therapeutic applications.
The pharmacokinetic profile of (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide has also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic properties, which are essential for its potential use as an oral therapeutic agent. The compound's ability to cross the blood-brain barrier has also been evaluated, suggesting its potential utility in treating central nervous system disorders.
Despite its promising therapeutic potential, (E)-2-Cyano-N-(1,5-dimethyl-3-oxyo--pyrazol--yl)--(propan--yloxyphenyl)prop--enamide is not without challenges. One of the key issues is its synthetic accessibility. The complex structure of the compound requires multi-step synthetic routes, which can be time-consuming and costly. However, recent advancements in synthetic chemistry have led to the development of more efficient and scalable methods for its synthesis, making it more feasible for large-scale production.
In conclusion, (E)-2-Cyano-N-(1,5-dimethyl--oxo--phenylpyrazol--yl)--(propan--yloxyphenyl)prop--enamide (CAS No. 893200--97--) represents a promising lead compound in the field of medicinal chemistry. Its unique combination of anti-inflammatory and antioxidant properties, coupled with favorable pharmacokinetic characteristics, positions it as a potential candidate for the development of novel therapeutic agents. Ongoing research continues to explore its full therapeutic potential and optimize its properties for clinical applications.
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